1,1,1-Trifluoro-3-methoxy-propan-2-one monohydrate
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Overview
Description
1,1,1-Trifluoro-3-methoxy-propan-2-one monohydrate is a fluorinated organic compound with the molecular formula C4H5F3O2·H2O It is characterized by the presence of trifluoromethyl and methoxy groups attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-3-methoxy-propan-2-one can be synthesized through the reaction of 3-methoxypropan-2-one with trifluoromethylating agents under controlled conditions. The reaction typically involves the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of 1,1,1-Trifluoro-3-methoxy-propan-2-one monohydrate involves scaling up the laboratory synthesis methods. The process includes the use of large-scale reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-methoxy-propan-2-one monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trifluoro-3-methoxy-propan-2-one monohydrate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-methoxy-propan-2-one monohydrate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can engage in nucleophilic or electrophilic reactions. These interactions can modulate the activity of enzymes or other biological molecules, leading to various effects .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-methoxyethoxy-methoxy ethane: Similar in structure but with an additional ethoxy group.
1,1,1-Trifluoro-3-methylbutan-2-one: Similar backbone but with a methyl group instead of a methoxy group.
3-Bromo-1,1,1-trifluoro-2-propanol: Contains a bromine atom and a hydroxyl group instead of a methoxy group
Properties
Molecular Formula |
C4H7F3O3 |
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Molecular Weight |
160.09 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-methoxypropan-2-one;hydrate |
InChI |
InChI=1S/C4H5F3O2.H2O/c1-9-2-3(8)4(5,6)7;/h2H2,1H3;1H2 |
InChI Key |
GNPCWTRCLLGDJX-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)C(F)(F)F.O |
Origin of Product |
United States |
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